molecular formula C22H19N5O3S B4343713 N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

Cat. No.: B4343713
M. Wt: 433.5 g/mol
InChI Key: ZMWWFWSGYRQTEM-UHFFFAOYSA-N
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Description

N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-methylphenyl isothiocyanate with 2-bromoacetophenone under basic conditions to form the thiazole ring.

    Introduction of the Pyrazole Ring: The nitro group on the pyrazole ring can be introduced via nitration of the corresponding pyrazole precursor.

    Coupling Reactions: The thiazole and pyrazole intermediates are then coupled with a benzamide derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride (NaH)

    Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF)

Major Products

    Reduction: Conversion of the nitro group to an amino group

    Substitution: Formation of various substituted benzamides

    Coupling: Formation of biaryl or aryl-alkene derivatives

Scientific Research Applications

N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or photonic properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
  • N-[5-methyl-4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Uniqueness

N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is unique due to the specific substitution pattern on the thiazole and pyrazole rings, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups provides a balance that can be fine-tuned for specific applications.

Properties

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitropyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-14-6-8-17(9-7-14)20-15(2)31-22(24-20)25-21(28)18-5-3-4-16(10-18)12-26-13-19(11-23-26)27(29)30/h3-11,13H,12H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWWFWSGYRQTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC(=C3)CN4C=C(C=N4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-[5-METHYL-4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE

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